Autocamtide II: Sequence, Structure, and Experimental Utility
Autocamtide II: Sequence, Structure, and Experimental Utility
Executive Summary
Autocamtide-2 (AC-2) is a highly specific synthetic peptide substrate designed to assess the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) . Derived from the enzyme's own autoinhibitory regulatory domain, AC-2 mimics the consensus sequence surrounding the critical Threonine-286 (Thr286) autophosphorylation site. Unlike generic kinase substrates (e.g., Syntide-2), AC-2 exhibits exceptional selectivity for CaMKII over other kinases such as PKC or PKA, making it the "gold standard" reagent for kinetic profiling and high-throughput screening.
This technical guide details the molecular identity of Autocamtide-2, its structural basis for specificity, and a validated experimental protocol for its use in kinase activity assays.
Molecular Identity & Physiochemical Properties
Autocamtide-2 is a 13-residue peptide.[1] Its sequence is engineered to optimize binding to the CaMKII active site by retaining the core consensus motif (R-X-X-S/T) while flanking it with basic residues to enhance interaction with the kinase's acidic binding pocket.
Peptide Specifications
| Property | Data |
| Peptide Name | Autocamtide-2 (AC-2) |
| Amino Acid Sequence | H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH |
| One-Letter Code | KKALRRQETVDAL |
| Molecular Weight | 1527.8 g/mol |
| Isoelectric Point (pI) | ~11.0 (Highly Basic) |
| Target Kinase | CaMKII ( |
| Phosphorylation Site | Threonine-9 (Corresponds to Thr286 in CaMKII |
| Km (Affinity) | ~2 |
| Solubility | Soluble in water or dilute buffer (up to 2 mg/mL) |
Related Peptides: The Inhibitor (AIP)
A critical derivative of AC-2 is the Autocamtide-2 Related Inhibitory Peptide (AIP) .[2][3] By substituting the phosphorylatable Threonine with Alanine, AIP binds the active site with high affinity but cannot be phosphorylated, acting as a potent pseudosubstrate inhibitor.
| Peptide | Sequence | Function | IC50 / Km |
| Autocamtide-2 | KKALRRQET VDAL | Substrate | |
| AIP | KKALRRQEA VDAL | Competitive Inhibitor |
Structural Mechanism of Action
The "Substrate Capture" Mechanism
CaMKII is unique because its substrate recognition site is blocked by its own regulatory domain in the absence of Calcium/Calmodulin (
-
Resting State: The regulatory domain acts as an internal pseudosubstrate, occluding the active site.
-
Activation:
binds to the regulatory helix, dislodging it and exposing the active site.[4] -
Autocamtide-2 Binding: AC-2 structurally mimics the dislodged regulatory segment. It enters the exposed active site and is phosphorylated at Thr9.
Structural Homology
Crystal structures of CaMKII (e.g., PDB: 2V7O ) reveal that the regulatory segment binds the adjacent kinase domain in a trans-phosphorylation event. Autocamtide-2 exploits this exact binding interface. The basic residues (Lys/Arg) in AC-2 form electrostatic bridges with acidic residues (Glu/Asp) in the CaMKII substrate-binding pocket (Helix
Figure 1: Mechanism of CaMKII activation and the competitive interaction between Autocamtide-2 (substrate) and AIP (inhibitor) at the exposed substrate binding pocket.
Experimental Protocol: CaMKII Activity Assay
This protocol outlines a radiometric (
Reagents Preparation
-
Kinase Buffer (5X): 250 mM HEPES (pH 7.5), 50 mM
. -
Substrate Stock: 1 mM Autocamtide-2 in
(Store at -20°C). -
Activator Mix: 2.5 mM
, 50 g/mL Calmodulin (CaM). -
ATP Mix: 100
M cold ATP spiked with (approx. 3000-5000 cpm/pmol). -
Stop Solution: 75 mM Phosphoric Acid (
).
Assay Workflow
-
Equilibration: Dilute CaMKII enzyme to 1-10 nM in 1X Kinase Buffer. Keep on ice.
-
Reaction Setup: In a microcentrifuge tube, combine:
-
5
L 5X Kinase Buffer -
2.5
L Autocamtide-2 Stock (Final: 50 M) -
2.5
L Activator Mix ( ) -
10
L diluted CaMKII enzyme -
Volume adjustment with water to 20
L
-
-
Initiation: Pre-incubate at 30°C for 2 minutes. Start reaction by adding 5
L ATP Mix . -
Incubation: Incubate at 30°C for 5–10 minutes. (Ensure linearity by keeping substrate conversion <10%).
-
Termination: Spot 20
L of the reaction mixture onto P81 phosphocellulose paper squares. -
Washing: Immediately immerse papers in 75 mM
. Wash 3 times (5 mins each) to remove unreacted ATP. The basic AC-2 peptide binds tightly to the anionic P81 paper. -
Quantification: Dry papers and quantify via liquid scintillation counting.
Figure 2: Step-by-step workflow for the radiometric CaMKII activity assay using Autocamtide-2.
Troubleshooting & Optimization
-
High Background: If using P81 paper, ensure the wash acid concentration is correct (75 mM). Too weak acid fails to wash off free ATP; too strong may hydrolyze the peptide.
-
Low Signal: Verify the integrity of the Calmodulin. CaM is susceptible to oxidation. Ensure
is present in excess of any EGTA/EDTA in the buffer. -
Substrate Inhibition: While AC-2 has a high Km, concentrations >100
M may cause substrate inhibition or non-specific binding issues in some assay formats. Maintain 20–50 M.
References
-
Hanson, P. I., et al. (1989). "Autocamtide-2: A peptide substrate for the Ca2+/calmodulin-dependent protein kinase II."[3][6] Neuron, 3(1), 59-70. Link
-
Ishida, A., et al. (1995). "A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II (AIP)."[3] Biochemical and Biophysical Research Communications, 212(3), 806-812. Link
-
Rellos, P., et al. (2010). "Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation."[5][7][8][9] PLOS Biology, 8(7), e1000426. Link
-
Abbiotec. "Autocamtide-2 Peptide Datasheet." Link
-
Tocris Bioscience. "Autocamtide-2-related inhibitory peptide (AIP) Product Information." Link
Sources
- 1. peptide.com [peptide.com]
- 2. apexbt.com [apexbt.com]
- 3. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Insights into the Regulation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation | PLOS Biology [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure of the CaMKIIδ/Calmodulin Complex Reveals the Molecular Mechanism of CaMKII Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
